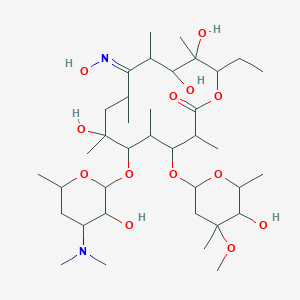

(9Z)-Erythromycin A Oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin itself is used to treat a variety of bacterial infections. Erythromycin oxime is an important intermediate in the synthesis of other antibiotics, such as clarithromycin, which has improved antibacterial activity and pharmacokinetic profiles .

準備方法

Synthetic Routes and Reaction Conditions: Erythromycin oxime is typically synthesized by reacting erythromycin A with hydroxylamine in the presence of an organic solvent and an acid catalyst. The reaction can be carried out in methanol or isopropyl alcohol, with acetic acid often used as the catalyst . The reaction conditions, such as temperature and reaction time, can significantly affect the yield and purity of the product. For instance, heating the reaction mixture to 58°C for 72 hours or 70°C for 24 hours can lead to the formation of impurities .

Industrial Production Methods: In industrial settings, erythromycin oxime is produced using a similar method but optimized for large-scale production. The process involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in an organic solvent, followed by crystallization, filtration, and washing to obtain erythromycin oxime . This method is designed to minimize environmental pollution and improve product quality.

化学反応の分析

Types of Reactions: Erythromycin oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxime group can be further modified to produce different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of erythromycin N-oxide, while reduction can yield erythromycin amine derivatives .

科学的研究の応用

Antibiotic Therapy

(9Z)-Erythromycin A Oxime is primarily utilized in antibiotic therapy, targeting a range of bacterial infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. This compound is particularly effective against Gram-positive bacteria and some Gram-negative organisms.

- Clinical Efficacy : Studies have shown that this compound demonstrates improved antibacterial activity compared to its parent compound, erythromycin, especially against strains resistant to traditional antibiotics .

Research and Development

The compound serves as a key intermediate in the synthesis of novel macrolide derivatives. Researchers have explored its potential in developing new antibiotics with enhanced properties.

- Case Study : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel 8a-aza-8a-homoerythromycin derivatives through the Beckmann rearrangement of this compound, showcasing its utility in generating new therapeutic agents .

Quality Control and Method Validation

This compound is employed in analytical chemistry for method development and validation, particularly in the pharmaceutical industry.

- Quality Control : It is used as a reference standard for quality control processes in the production of erythromycin-based pharmaceuticals, ensuring consistency and compliance with regulatory standards .

| Application | Description |

|---|---|

| Antibiotic Therapy | Treats infections caused by susceptible bacteria |

| Research & Development | Intermediate for synthesizing novel macrolide derivatives |

| Quality Control | Reference standard for analytical methods |

Chemical Properties and Stability

This compound exhibits enhanced stability compared to erythromycin due to its oxime functional group, which protects it from acid degradation. This property allows for better oral bioavailability and a more favorable pharmacokinetic profile.

- Molecular Characteristics :

- Molecular Formula : C37H68N2O13

- Molecular Weight : 748.9 g/mol

- Topological Polar Surface Area : 209 Ų

These chemical properties contribute to its effectiveness as both an antibiotic and a research tool.

作用機序

Erythromycin oxime, like erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the translocation of peptides, thereby inhibiting the elongation of the protein chain . The molecular targets include bacterial ribosomal RNA and proteins involved in the translation process.

類似化合物との比較

Clarithromycin: A derivative of erythromycin with improved acid stability and antibacterial activity.

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and better tissue penetration.

Roxithromycin: Similar to erythromycin but with a longer half-life and improved pharmacokinetics

Uniqueness: Erythromycin oxime is unique due to its role as an intermediate in the synthesis of other antibiotics. Its chemical structure allows for various modifications, leading to the development of derivatives with enhanced properties. This versatility makes it a valuable compound in both research and industrial applications .

特性

CAS番号 |

13127-18-9 |

|---|---|

分子式 |

C37H68N2O13 |

分子量 |

748.9 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4S,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19+,20+,21+,22-,23+,24+,25-,26?,28?,29+,30-,31-,32-,34?,35-,36-,37-/m1/s1 |

InChIキー |

KYTWXIARANQMCA-KNHTVBKQSA-N |

SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

異性体SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)OC3C([C@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

正規SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

外観 |

White to Off-White Solid |

Key on ui other cas no. |

134931-01-4 |

ピクトグラム |

Environmental Hazard |

純度 |

95% |

同義語 |

9-Erythromycin 9-Oxime; 9-Erythromycin A Oxime; Erythromycin Oxime; _x000B_Roxithromycin Impurity C; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。